molecular formula C9H6N2O2 B11998342 2-Quinoxalinecarbaldehyde 4-oxide

2-Quinoxalinecarbaldehyde 4-oxide

Cat. No.: B11998342
M. Wt: 174.16 g/mol
InChI Key: QHOBGTXPJGJERT-UHFFFAOYSA-N
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Description

2-Quinoxalinecarbaldehyde 4-oxide: is a heterocyclic compound with the molecular formula C9H6N2O2 . It is a derivative of quinoxaline, which is a fused heterocycle system consisting of a benzene ring and a pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalinecarbaldehyde 4-oxide typically involves the oxidation of 2-quinoxalinecarbaldehyde. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Quinoxalinecarbaldehyde 4-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound back to 2-quinoxalinecarbaldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Quinoxaline N-oxides.

    Reduction: 2-quinoxalinecarbaldehyde.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

2-Quinoxalinecarbaldehyde 4-oxide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarbaldehyde 4-oxide involves its interaction with various molecular targets and pathways. As an oxidizing agent, it can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. This property is particularly useful in its potential anticancer and antimicrobial activities .

Comparison with Similar Compounds

    Quinoxaline-2-carbaldehyde: A closely related compound with similar structural features but lacking the oxide group.

    Quinoxaline N-oxides: Compounds with additional oxidation on the nitrogen atoms of the pyrazine ring.

Uniqueness: 2-Quinoxalinecarbaldehyde 4-oxide is unique due to its specific oxidation state and the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

4-oxidoquinoxalin-4-ium-2-carbaldehyde

InChI

InChI=1S/C9H6N2O2/c12-6-7-5-11(13)9-4-2-1-3-8(9)10-7/h1-6H

InChI Key

QHOBGTXPJGJERT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C=[N+]2[O-])C=O

Origin of Product

United States

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